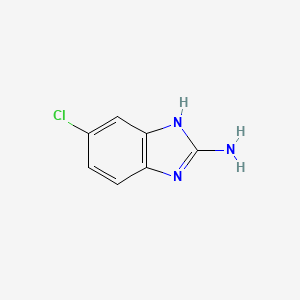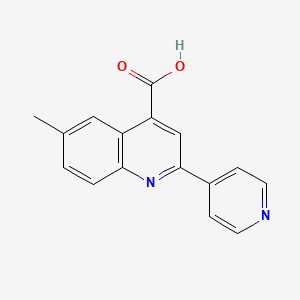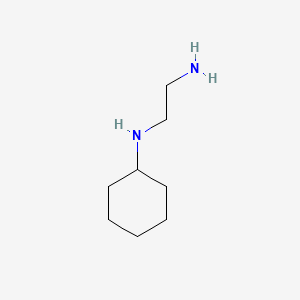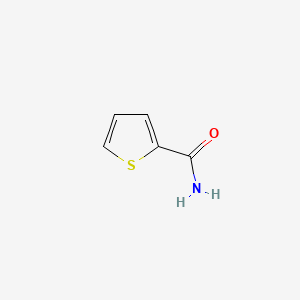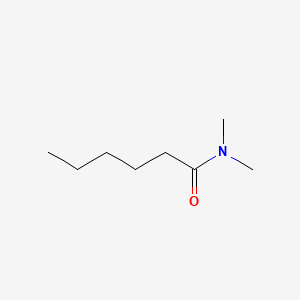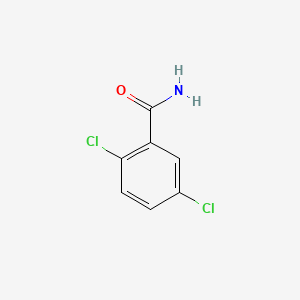
Mecystein
Übersicht
Beschreibung
Mecysteine, also known as cysteine methyl ester, is an organic compound with the formula HSCH₂CH(NH₂)CO₂CH₃. It is the methyl ester of the amino acid cysteine. Mecysteine is primarily known for its mucolytic activity, which means it helps break down mucus, making it easier to expel from the respiratory tract. This compound is used in the treatment of chronic and acute respiratory disorders associated with productive cough .
Wissenschaftliche Forschungsanwendungen
Mecystein hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese von N,S-Heterocyclen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf Schleimglykoproteine in trachealen Sekretionszellen.
Industrie: Verwendung bei der Herstellung von Pharmazeutika und als Antioxidans in verschiedenen Formulierungen.
5. Wirkmechanismus
This compound entfaltet seine Mukolytika-Wirkung, indem es einige der chemischen Bindungen zwischen den Molekülen im Schleim aufbricht. Diese Wirkung reduziert die Viskosität des Schleims, wodurch er leichter aus den Atemwegen abgehustet werden kann. Die Verbindung zielt auf Schleimglykoproteine ab, was zu Veränderungen im Verhalten dieser Proteine führt und die Schleimclearance erleichtert .
Ähnliche Verbindungen:
Acetylcystein: Ein weiteres Mukolytikum, das zur Behandlung von Atemwegserkrankungen eingesetzt wird. Es wirkt auch als Antioxidans.
Carbocystein: Ähnlich wie this compound wird es zur Reduzierung der Schleimviskosität eingesetzt.
Erdosteine: Ein Mukolytikum mit zusätzlichen entzündungshemmenden Eigenschaften.
Eindeutigkeit von this compound: this compound ist aufgrund seiner spezifischen Esterstruktur einzigartig, die es ermöglicht, es als Baustein für die Synthese verschiedener Heterocyclen einzusetzen. Darüber hinaus macht seine Wirksamkeit beim Abbau von Schleim und seine Stabilität in der Hydrochloridform es zu einer wertvollen Verbindung sowohl in der Medizin als auch in der Industrie .
Wirkmechanismus
Target of Action
Mecysteine is known as a mucolytic agent . Its primary target is the mucus glycoproteins . These glycoproteins are the main components of mucus, which is a protective layer in various parts of the body, including the respiratory tract. Mucus plays a crucial role in trapping and clearing foreign particles and pathogens .
Mode of Action
Mecysteine interacts with its primary targets, the mucus glycoproteins, by breaking some of the chemical bonds between the molecules in mucus . This action results in the breakdown of mucus, making it less viscous and easier to expel from the body .
Biochemical Pathways
By breaking down mucus, Mecysteine may affect the body’s ability to trap and clear foreign particles and pathogens, potentially influencing immune response and respiratory health .
Pharmacokinetics
It is known that mecysteine is given orally in a usual dose of 200 mg three times daily before meals, reduced to 200 mg twice daily after 6 weeks . This suggests that Mecysteine is well-absorbed orally and is likely metabolized and excreted by the body in a manner that allows for multiple daily dosing .
Result of Action
The molecular and cellular effects of Mecysteine’s action primarily involve the breakdown of mucus. By breaking the chemical bonds between mucus molecules, Mecysteine reduces the viscosity of mucus, making it easier to expel from the body . This can help clear the airways in conditions where mucus buildup is a problem, such as in certain respiratory disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mecysteine For example, factors such as diet, lifestyle, and the presence of other medications can potentially affect how Mecysteine is absorbed, distributed, metabolized, and excreted in the body. It is always recommended to take Mecysteine as directed by a healthcare provider and to discuss any potential environmental factors that may affect its use .
Safety and Hazards
When handling Mecysteine, it’s important to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth with water and do not induce vomiting .
Zukünftige Richtungen
Under the brand name Mecysteine, cysteine methyl ester is a commercial drug with mucolytic activity . It is used as a mucolytic and fluidifying for chronic and acute respiratory disorders . The drug is sold under the commercial names Delta in Paraguay, and Pectite and Zeotin in Japan . Cysteine methyl ester is also used as a building block for synthesis of N,S- heterocycles .
Biochemische Analyse
Biochemical Properties
Mecysteine plays a significant role in biochemical reactions, particularly in the depolymerization of mucus. It interacts with mucoproteins by cleaving disulfide bonds, which leads to the breakdown of mucus structure . This interaction is crucial for reducing the viscosity of mucus, thereby facilitating its removal from the respiratory system. Mecysteine also interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, which are involved in the transsulfuration pathway, converting homocysteine to cysteine .
Cellular Effects
Mecysteine affects various types of cells and cellular processes. In respiratory epithelial cells, Mecysteine reduces the thickness of mucus by breaking down mucoproteins . This action helps in clearing the airways and improving respiratory function. Mecysteine also influences cell signaling pathways related to inflammation and oxidative stress. By reducing mucus viscosity, it indirectly affects gene expression related to mucus production and secretion .
Molecular Mechanism
The molecular mechanism of Mecysteine involves the cleavage of disulfide bonds within mucoproteins, leading to the depolymerization of mucus . Mecysteine acts as a reducing agent, breaking the disulfide bonds and converting them into thiol groups. This reaction decreases the molecular weight and viscosity of mucus, making it easier to expel. Mecysteine also interacts with enzymes involved in the transsulfuration pathway, facilitating the conversion of homocysteine to cysteine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mecysteine have been observed to change over time. Mecysteine is relatively stable under acidic conditions but can degrade in neutral or slightly alkaline environments . Long-term studies have shown that Mecysteine maintains its mucolytic activity over extended periods, although its effectiveness may decrease slightly due to gradual degradation . In vitro studies have demonstrated that Mecysteine can reduce mucus viscosity within hours of administration, with effects lasting for several days .
Dosage Effects in Animal Models
The effects of Mecysteine vary with different dosages in animal models. At low doses, Mecysteine effectively reduces mucus viscosity without causing significant adverse effects . At higher doses, Mecysteine can cause irritation of the respiratory tract and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level do not significantly increase mucolytic activity but may increase the risk of adverse effects .
Metabolic Pathways
Mecysteine is involved in several metabolic pathways, including the transsulfuration pathway . It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine. Mecysteine also affects the levels of metabolites such as glutathione, which plays a crucial role in cellular antioxidant defense . By influencing these metabolic pathways, Mecysteine helps maintain cellular redox balance and supports detoxification processes .
Transport and Distribution
Mecysteine is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to the respiratory tissues where it exerts its mucolytic effects . Mecysteine interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound accumulates in the respiratory tract, where it breaks down mucus and improves airway clearance .
Subcellular Localization
The subcellular localization of Mecysteine is primarily within the respiratory epithelial cells . Mecysteine targets the mucus-producing cells and the mucus itself, breaking down its structure and reducing its viscosity . The compound may also interact with other cellular components involved in mucus production and secretion, although its primary action is on the mucus itself . Mecysteine’s activity is influenced by its localization within the respiratory tract, where it can effectively reduce mucus viscosity and improve respiratory function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Mecystein kann durch Veresterung von L-Cystein mit Methanol in Gegenwart von Chlorwasserstoffgas synthetisiert werden. Die Reaktion beinhaltet typischerweise Polyphosphorsäure als Katalysator und ein organisches Lösungsmittel als Kristallisationsmittel .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Mecysteinhydrochlorid durch Reaktion von Methionin mit Salzsäure in Gegenwart von Natriumcitrat hergestellt. Dieses Verfahren gewährleistet die Stabilität der Verbindung und wird für die großtechnische Produktion eingesetzt .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, bei denen die Thiolgruppe (-SH) zu Disulfiden oxidiert wird.
Reduktion: Die gebildeten Disulfidbrücken können zu Thiolgruppen reduziert werden.
Substitution: this compound kann aufgrund des Vorhandenseins der Thiolgruppe an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Jod.
Reduktionsmittel: Dithiothreitol, β-Mercaptoethanol.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte, die gebildet werden:
Oxidation: Disulfide.
Reduktion: Thiolgruppen.
Substitution: Thioether, Thioester.
Vergleich Mit ähnlichen Verbindungen
Acetylcysteine: Another mucolytic agent used to treat respiratory conditions. It also acts as an antioxidant.
Carbocysteine: Similar to mecysteine, it is used to reduce mucus viscosity.
Erdosteine: A mucolytic with additional anti-inflammatory properties.
Uniqueness of Mecysteine: Mecysteine is unique due to its specific ester structure, which allows it to be used as a building block for the synthesis of various heterocycles. Additionally, its effectiveness in breaking down mucus and its stability in hydrochloride form make it a valuable compound in both medical and industrial applications .
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHPZGUONZRGO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048365 | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Sulfur-like odour | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2485-62-3, 18598-63-5 | |
| Record name | L-Cysteine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecysteine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mecysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Mecysteine interact with antibiotics, and if so, how does this impact treatment?
A: Research suggests that Mecysteine, alongside other L-cysteine derivatives, can potentially reduce the potency of certain antibiotics in vitro. [] This effect seems to be concentration-dependent, with higher concentrations of Mecysteine leading to a more pronounced decrease in antibiotic effectiveness. The study tested this interaction on a range of antibiotics including ampicillin, amoxicillin, and erythromycin, noting varying degrees of impact. This finding highlights the importance of considering potential drug interactions when co-prescribing Mecysteine with antibiotics.
Q2: Beyond its mucolytic properties, are there any other applications of Mecysteine being explored?
A: Recent research explores Mecysteine's potential in materials science, particularly in the development of metal-organic frameworks (MOFs). [] Specifically, a multivariate MOF incorporating Mecysteine alongside L-serine demonstrated enhanced catalytic activity in hemiketalization reactions compared to MOFs composed solely of L-serine or Mecysteine. This finding suggests that the combination of amino acids in MOF construction can lead to synergistic effects and improved catalytic performance, opening new avenues for Mecysteine's application in materials science and catalysis.
Q3: How is Mecysteine typically quantified in pharmaceutical formulations or biological samples?
A: One study employed flow injection analysis with chemiluminescence detection to determine Mecysteine hydrochloride concentration in tablet formulations. [] This method demonstrated high sensitivity, with a detection limit of 9×10-8 g/mL, and good precision, with a relative standard deviation of 0.74%. The study successfully applied this technique to quantify Mecysteine hydrochloride within the tested concentration range (2.0×10-7~8.0×10-6 g/mL), highlighting its potential for quality control in pharmaceutical production.
Q4: Has Mecysteine been investigated as a potential biomarker for any diseases?
A: While not directly investigated as a biomarker itself, one study explored the serum levels of homocysteine, a metabolite related to cysteine metabolism, in patients with macrocytic anemia. [] Researchers observed significantly elevated homocysteine levels in patients with nutritional megaloblastic anemia compared to other types of macrocytic anemia or healthy controls. While this study focuses on homocysteine, it highlights the potential relevance of cysteine metabolism and its associated metabolites in understanding and potentially diagnosing hematological conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)


